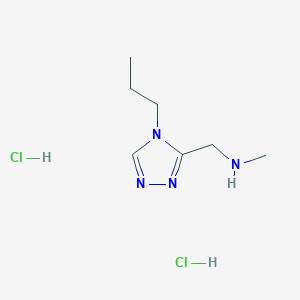

N-Methyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride

Descripción general

Descripción

N-Methyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride is a chemical compound with the empirical formula C7H16Cl2N4 and a molecular weight of 227.13 g/mol . This compound is part of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride typically involves the following steps:

Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

N-Methylation: The triazole intermediate is then subjected to N-methylation using methylating agents such as methyl iodide or dimethyl sulfate.

Propylation: The N-methylated triazole is further reacted with propyl halides to introduce the propyl group.

Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.

Purification Steps: Techniques such as crystallization, filtration, and recrystallization are employed to obtain the pure dihydrochloride salt.

Análisis De Reacciones Químicas

Types of Reactions

N-Methyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding triazole oxides.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole compounds.

Aplicaciones Científicas De Investigación

Antifungal Activity

Triazole derivatives are well-documented for their antifungal properties. N-Methyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride has been investigated for its potential as an antifungal agent. Studies indicate that compounds within this class inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism is similar to established antifungals like fluconazole and itraconazole, making it a candidate for further development in treating fungal infections .

Anticancer Properties

Recent studies have highlighted the potential of triazole derivatives in cancer therapy. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of angiogenesis. For instance, research has demonstrated that triazole derivatives can modulate signaling pathways involved in tumor growth and metastasis .

Neuroprotective Effects

There is emerging evidence suggesting that triazole compounds may offer neuroprotective benefits. This compound has been studied for its ability to protect neuronal cells from oxidative stress and excitotoxicity, which are key contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's .

Plant Growth Regulators

Triazoles are also utilized as plant growth regulators. They help in enhancing crop yield and resistance to environmental stresses by modulating plant hormone levels. Research has shown that this compound can improve root development and increase resistance to pathogens .

Fungicides

In agriculture, triazole compounds are widely used as fungicides. This specific compound exhibits activity against various plant pathogens, making it suitable for inclusion in fungicidal formulations aimed at protecting crops from fungal diseases .

Case Study 1: Antifungal Efficacy

In a study conducted by Tsai et al., this compound was tested against Candida species. The results indicated a significant reduction in fungal growth at low concentrations compared to controls, supporting its potential as an antifungal agent .

Case Study 2: Cancer Cell Line Studies

A recent investigation into the anticancer properties of triazole derivatives included this compound among others tested against various cancer cell lines (e.g., MCF7 breast cancer cells). The findings suggested that it effectively reduced cell viability and induced apoptosis through caspase activation pathways .

Mecanismo De Acción

The mechanism of action of N-Methyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

Receptor Binding: It can bind to specific receptors, modulating their activity and leading to various biological effects.

Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, and metabolism.

Comparación Con Compuestos Similares

Similar Compounds

N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine: Similar structure but with a methyl group instead of a propyl group.

1-(4-Propyl-4H-1,2,4-triazol-3-yl)methanamine: Lacks the N-methyl group.

4-Propyl-4H-1,2,4-triazole: Basic triazole structure without the methanamine group.

Uniqueness

N-Methyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Actividad Biológica

N-Methyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride is a compound featuring a triazole moiety, known for its diverse biological activities. This article explores its pharmacological profile, including antibacterial, antifungal, antiviral, and anticancer properties.

- Molecular Formula : CHClN

- Molecular Weight : 227.13 g/mol

- CAS Registry Number : 58661-97-5

- SMILES Notation : Cl.Cl.CCCn1cnnc1CNC

Antifungal Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antifungal properties. For instance, derivatives of 1,2,4-triazoles have shown potent activity against various fungal strains, including Candida albicans and Aspergillus species. In particular, compounds with a similar structure to N-Methyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine have demonstrated minimum inhibitory concentrations (MIC) lower than traditional antifungals like fluconazole .

Antibacterial Activity

The antibacterial potential of triazole derivatives has been extensively studied. For example, certain 1,2,4-triazole compounds exhibited activity against both Gram-positive and Gram-negative bacteria. A study highlighted that some triazole derivatives were up to 16 times more effective than ampicillin against resistant strains .

Antiviral Activity

Compounds with a triazole ring have also been investigated for their antiviral properties. They have shown efficacy in inhibiting viruses by disrupting viral replication processes. The mechanism often involves interference with viral enzymes or host cell receptors .

Anticancer Properties

Emerging research suggests that triazole derivatives may possess anticancer activity. Studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The exact mechanisms are still under investigation but may involve modulation of signaling pathways associated with cell proliferation and survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives. Key findings include:

- Substituent Effects : The presence of alkyl groups on the triazole ring enhances biological activity. For instance, longer alkyl chains generally improve solubility and bioavailability.

- Positioning of Functional Groups : Variations in the positioning of substituents on the triazole ring can significantly influence the biological activity against specific pathogens .

Case Study 1: Antifungal Efficacy

A recent study evaluated a series of 1,2,4-triazole derivatives against Candida albicans. Compound X demonstrated an MIC of 0.0156 µg/mL, outperforming fluconazole by a factor of 16. This study underscores the potential of triazole-based compounds in treating fungal infections resistant to conventional therapies .

Case Study 2: Antibacterial Action

In vitro assessments revealed that a specific triazole derivative exhibited potent activity against MRSA (Methicillin-resistant Staphylococcus aureus), with an MIC significantly lower than standard antibiotics like vancomycin . This highlights the promise of novel triazole compounds in combating antibiotic resistance.

Propiedades

IUPAC Name |

N-methyl-1-(4-propyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4.2ClH/c1-3-4-11-6-9-10-7(11)5-8-2;;/h6,8H,3-5H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNNWSIIOMKECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NN=C1CNC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.